1-Monomyristin (CAS 589-68-4) is a highly purified, saturated medium-long chain (C14:0) monoacylglycerol that serves as a critical non-ionic surfactant, lipid nanoparticle (LNP) structural component, and antimicrobial precursor. Structurally positioned between the highly soluble medium-chain monoglycerides (like C12 monolaurin) and the highly hydrophobic long-chain variants (like C16 monopalmitin), 1-monomyristin offers a distinct physicochemical profile characterized by a melting point of 68–70 °C and the ability to form stable liquid crystalline and inverse lamellar phases in aqueous systems. In industrial and pharmaceutical procurement, it is primarily sourced for its specific hydrophilic-lipophilic balance (HLB), its predictable polymorphic transitions (α, β′, and β forms), and its potent, chain-length-specific bactericidal and fungicidal activities against Gram-positive pathogens and yeasts [1].
Substituting 1-monomyristin with adjacent chain-length analogs (such as 1-monolaurin or 1-monopalmitin) or crude mixed monoglycerides fundamentally compromises formulation stability and biological efficacy. Chain length strictly dictates the Krafft point, phase transition temperatures, and interfacial thermodynamics; for example, replacing 1-monomyristin with 1-monolaurin expands the adsorbed interfacial film and alters the entropy of the emulsion, potentially destabilizing lipid nanoparticles [1]. Furthermore, biological activity is highly sensitive to the C14 acyl chain; substituting with the C16 analog (1-monopalmitin) results in a near-total loss of bactericidal efficacy against key pathogens [2]. Finally, utilizing generic, unpurified monoglyceride mixtures introduces unpredictable polymorphic transitions that can ruin the cold-flow properties, rheology, and shelf-life of temperature-sensitive pharmaceutical and cosmetic formulations.
1-Monomyristin demonstrates potent antimicrobial activity that is highly specific to its C14 chain length, outperforming both its free fatty acid precursor and longer-chain monoglyceride analogs. In standardized assays against Helicobacter pylori, 1-monomyristin achieves a Minimum Bactericidal Concentration (MBC) of 0.9 mM, whereas its C16 analog, 1-monopalmitin, fails to achieve complete killing and shows virtually no activity [1]. This sharp drop-off in efficacy beyond the C14 chain length makes 1-monomyristin a critical boundary compound for antimicrobial lipid selection.
| Evidence Dimension | Minimum Bactericidal Concentration (MBC) against H. pylori |
| Target Compound Data | 0.9 mM |
| Comparator Or Baseline | 1-Monopalmitin (C16:0 MAG) at >10 mM |
| Quantified Difference | >10-fold higher bactericidal potency for the C14 MAG compared to C16 |
| Conditions | 40-min incubation, pH 7.4 |
Buyers formulating topical or gastrointestinal antimicrobial systems must select the C14 chain to ensure efficacy, as substituting with a C16 monoglyceride results in a complete loss of bactericidal function.
The addition of two carbon atoms from 1-monolaurin (C12) to 1-monomyristin (C14) fundamentally changes the thermodynamic profile of the adsorbed film at the oil/water interface. At high concentrations, 1-monomyristin exhibits a more restricted orientation of its polar head group compared to 1-monolaurin. The C12 analog shows a slight expansion of the adsorbed film and a decrease in entropy changes compared to the tighter packing of the 1-monomyristin system[1].
| Evidence Dimension | Adsorbed film expansion and entropy change |
| Target Compound Data | Highly condensed film with large negative entropy change at high concentration |
| Comparator Or Baseline | 1-Monolaurin (slight expansion of film, decreased entropy change) |
| Quantified Difference | Measurable thermodynamic shift in partial molar entropy of adsorption driven by C14 chain packing |
| Conditions | Hexane/water interface under atmospheric pressure |
For formulators of lipid nanoparticles or stable emulsions, 1-monomyristin provides tighter interfacial packing than C12 analogs, directly improving the mechanical stability of the dispersed phase.
Saturated monoglycerides exhibit strictly chain-length-dependent melting points, which dictate the processing temperatures required for formulation. 1-Monomyristin has a melting point of approximately 68–70 °C, positioning it precisely between 1-monolaurin (~63 °C) and 1-monopalmitin (~72–77 °C) . This specific thermal window determines the Krafft point and the temperature required for inverse lamellar phase gelation in aqueous systems.
| Evidence Dimension | Pure compound melting point |
| Target Compound Data | 68–70 °C |
| Comparator Or Baseline | ~63 °C (1-Monolaurin) and ~72–77 °C (1-Monopalmitin) |
| Quantified Difference | A precise 5–7 °C shift in melting point per two-carbon addition |
| Conditions | Standard atmospheric pressure, pure solid polymorph |
Procurement must match the lipid's melting point to the exact thermal limits of the manufacturing process; substituting C14 with C16 requires higher processing temperatures that may degrade heat-sensitive active pharmaceutical ingredients (APIs).
While 1-monolaurin is widely recognized as a benchmark antimicrobial monoglyceride, formulating it in combination with 1-monomyristin yields synergistic bactericidal effects. Studies demonstrate that two-component mixtures of monolaurin and monomyristin exhibit enhanced inhibitory activity against Staphylococcus aureus compared to either pure component taken individually, particularly when monomyristin is present in equal or slightly lower quantities than monolaurin[1].
| Evidence Dimension | Antibacterial activity against S. aureus 209 |
| Target Compound Data | Synergistic inhibition in a 1-monomyristin/1-monolaurin blend |
| Comparator Or Baseline | Pure 1-monolaurin or pure 1-monomyristin baselines |
| Quantified Difference | Enhanced bactericidal activity exceeding the additive baseline of the pure components |
| Conditions | Two-component mixture assays in vitro |
Buyers developing advanced antimicrobial washes or cosmetics can procure 1-monomyristin to blend with monolaurin, achieving higher preservative efficacy at lower total lipid concentrations.
Due to its highly condensed interfacial packing and specific negative entropy of adsorption compared to C12 analogs, 1-monomyristin is the optimal choice for stabilizing the oil/water interface in advanced lipid nanoparticle and liposome systems. Its 68–70 °C melting point allows for controlled thermal processing that avoids the excessive heat required by C16 or C18 monoglycerides [1].
1-Monomyristin is directly applicable in dermatological and wound-care formulations targeting Gram-positive bacteria (such as S. aureus) and fungi (such as C. albicans). Because its bactericidal potency is significantly higher than C16 monoglycerides, it serves as a critical active lipid where long-chain analogs would fail to provide sufficient minimum inhibitory concentrations [2].
In cosmetic procurement, 1-monomyristin is utilized as a co-surfactant and co-preservative alongside 1-monolaurin. By leveraging the documented synergistic antimicrobial effects between the C12 and C14 monoglycerides, formulators can reduce the total lipid burden in the product while maintaining robust protection against spoilage organisms [3].